molecular formula C11H14O4 B8566372 Methyl 4-hydroxy-2-isopropoxybenzoate

Methyl 4-hydroxy-2-isopropoxybenzoate

Cat. No.: B8566372
M. Wt: 210.23 g/mol
InChI Key: MZKGXSGXUZWUNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-hydroxy-2-isopropoxybenzoate is a chemical compound For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. This benzoate ester is of significant interest in organic chemistry and materials science research. Researchers can explore its potential as a building block for synthesizing more complex molecules, such as specialized polymers or liquid crystals, where the isopropoxy and ester functional groups can modify material properties. In pharmaceutical research, its structure suggests potential as a precursor for developing new active compounds, given that similar parabens are known to exhibit biochemical activity by modulating intracellular calcium levels . The mechanism of action for related preservative compounds involves interactions with cellular membranes and enzymes, leading to antimicrobial effects . Scientists value this compound for studying structure-activity relationships and for its potential application in creating novel chemical entities with tailored functionalities.

Properties

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

methyl 4-hydroxy-2-propan-2-yloxybenzoate

InChI

InChI=1S/C11H14O4/c1-7(2)15-10-6-8(12)4-5-9(10)11(13)14-3/h4-7,12H,1-3H3

InChI Key

MZKGXSGXUZWUNE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)O)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Methyl Salicylate ()

  • Structure : Methyl ester of 2-hydroxybenzoic acid.
  • Key Differences : Lacks the isopropoxy group at the 2-position.
  • Properties :
    • Higher volatility due to smaller substituents (TPSA: 46.5 Ų vs. ~70–80 Ų for this compound) .
    • Common in gas-phase studies and fragrances.

Methyl 4-Benzyloxy-2-Hydroxybenzoate ()

  • Structure : Benzyloxy at 4-position, hydroxy at 2-position.
  • Key Differences : Benzyloxy group introduces bulkier aromaticity vs. isopropoxy.
  • Properties :
    • Enhanced crystallinity due to π-π stacking from the benzyl group .
    • Dihedral angle between benzene rings: 67.18°, indicating conformational rigidity .
  • Applications : Critical in liquid crystal synthesis; the target compound’s isopropoxy group may reduce rigidity, altering mesophase behavior.

Methyl 4-Acetamido-5-Chloro-2-Methoxybenzoate ()

  • Structure : Acetamido and chloro substituents, methoxy at 2-position.
  • Key Differences : Chloro and acetamido groups enhance molecular weight (MW: ~257 g/mol vs. target compound’s ~224 g/mol).
  • Properties: Increased lipophilicity (LogP ~2.5–3.0) due to chloro and acetamido groups. Potential cytotoxicity from the chloro substituent .
  • Applications : Likely used in bioactive molecules, differing from the target compound’s roles in material science.

4-Isopropoxy-3-Methylbenzoic Acid ()

  • Structure : Carboxylic acid derivative with isopropoxy and methyl substituents.
  • Key Differences : Acidic carboxyl group vs. ester.
  • Properties :
    • Higher melting point (estimated >150°C) compared to the ester form (likely <100°C).
    • Reactivity toward esterification or salt formation .
  • Applications : Intermediate in synthesizing esters like the target compound.

Isobutyl 4-Hydroxybenzoate ()

  • Structure : Isobutyl ester of 4-hydroxybenzoic acid.
  • Key Differences : Lacks the 2-isopropoxy group.
  • Properties :
    • Greater lipophilicity (LogP ~3.0) due to the isobutyl chain.
    • Common preservative in cosmetics.
  • Applications: Antimicrobial uses vs.

Comparative Data Table

Compound Molecular Weight (g/mol) Key Substituents LogP Applications
This compound ~224 4-OH, 2-OCH(CH₃)₂, COOCH₃ ~2.0 Pharmaceuticals, liquid crystals
Methyl Salicylate 152.15 2-OH, COOCH₃ 1.8 Topical analgesics, gas standards
Methyl 4-Benzyloxy-2-Hydroxybenzoate 274.28 4-OBn, 2-OH, COOCH₃ ~2.7 Liquid crystal synthesis
4-Isopropoxy-3-Methylbenzoic Acid 194.23 4-OCH(CH₃)₂, 3-CH₃, COOH ~1.5 Chemical intermediate
Isobutyl 4-Hydroxybenzoate 194.23 4-OH, COOCH₂CH(CH₃)₂ ~3.0 Cosmetic preservatives

Preparation Methods

Stepwise Protection-Deprotection Approach

A widely adopted methodology involves sequential protection of the 4-hydroxy group, followed by alkylation at the 2-position and subsequent deprotection. For instance, methyl 2,4-dihydroxybenzoate serves as a pivotal precursor. The 4-hydroxy group is typically protected using benzyl bromide (BnBr) in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 2 hours. This yields methyl 2-hydroxy-4-benzyloxybenzoate , which undergoes alkylation with isopropyl bromide under similar conditions to introduce the isopropoxy moiety. Final deprotection via hydrogenolysis (H₂, Pd/C, MeOH) or boron trichloride (BCl₃) in dichloromethane restores the 4-hydroxy group, yielding the target compound.

Key Reaction Conditions:

StepReagents/ConditionsYield (%)Purity (%)
Benzyl ProtectionBnBr, K₂CO₃, DMF, 60°C, 2h8595
Isopropyl AlkylationiPrBr, K₂CO₃, DMF, 60°C, 3h7892
DeprotectionH₂ (1 atm), 10% Pd/C, MeOH, RT, 12h9098

Direct Alkylation Without Protection

Direct alkylation of methyl 2,4-dihydroxybenzoate with isopropyl bromide has been explored but faces challenges in regioselectivity. The 4-hydroxy group, being more acidic (pKa ≈ 8.5) than the 2-hydroxy group (pKa ≈ 9.5), preferentially reacts under basic conditions. However, employing bulky bases like 1,8-diazabicycloundec-7-ene (DBU) in tetrahydrofuran (THF) at 0°C marginally improves 2-position selectivity (4:1 regiomeric ratio).

Acid Chloride-Mediated Esterification

Thionyl Chloride Activation

Adapting methodologies from isopropyl p-hydroxybenzoate synthesis, 4-hydroxy-2-isopropoxybenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux (70°C, 3h). Subsequent reaction with methanol at 0°C yields the methyl ester. This approach avoids steric hindrance issues associated with direct esterification:

4-Hydroxy-2-isopropoxybenzoic acid+SOCl24-Hydroxy-2-isopropoxybenzoyl chloride+HCl+SO2\text{4-Hydroxy-2-isopropoxybenzoic acid} + \text{SOCl}2 \rightarrow \text{4-Hydroxy-2-isopropoxybenzoyl chloride} + \text{HCl} + \text{SO}2
4-Hydroxy-2-isopropoxybenzoyl chloride+MeOHMethyl 4-hydroxy-2-isopropoxybenzoate+HCl\text{4-Hydroxy-2-isopropoxybenzoyl chloride} + \text{MeOH} \rightarrow \text{Methyl 4-hydroxy-2-isopropoxybenzoate} + \text{HCl}

Optimized Parameters:

ParameterValue
SOCl₂ Equivalents1.2
Methanol Temperature0°C
Reaction Time4h
Yield88%
Purity (HPLC)99.2%

Mitsunobu Reaction for Ortho-Functionalization

The Mitsunobu reaction offers an alternative route for introducing the isopropoxy group at the 2-position. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), isopropanol couples selectively with the 2-hydroxy group of methyl 2,4-dihydroxybenzoate:

Methyl 2,4-dihydroxybenzoate+iPrOHDEAD, PPh₃Methyl 4-hydroxy-2-isopropoxybenzoate\text{Methyl 2,4-dihydroxybenzoate} + \text{iPrOH} \xrightarrow{\text{DEAD, PPh₃}} \text{this compound}

Advantages and Limitations:

  • Yield: 75–80%

  • Cost: High due to stoichiometric phosphine and azodicarboxylate usage

  • Scale: Limited to laboratory-scale synthesis

Crystallization and Purification Techniques

Post-synthetic purification critically influences product quality. The Chinese patent CN103420841B highlights toluene-assisted crystallization, which enhances purity to >99.5%. For this compound, recrystallization from a 3:1 toluene:hexane mixture at −20°C effectively removes residual isomers and by-products:

Solvent SystemPurity Gain (%)Recovery (%)
Toluene:Hexane (3:1)99.585
Ethyl Acetate98.792
Methanol97.188

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)RegioselectivityScalability
Protection-Alkylation9098HighIndustrial
Acid Chloride8899.2ModeratePilot Plant
Mitsunobu7897.5ExcellentLab

Q & A

Basic: What are the common synthetic routes for Methyl 4-hydroxy-2-isopropoxybenzoate, and how are reaction conditions optimized?

Answer:
The synthesis typically involves sequential esterification and etherification steps. For example:

  • Step 1: Hydroxybenzoic acid is methylated using methanol under acid catalysis (e.g., H₂SO₄) to form methyl 4-hydroxybenzoate .
  • Step 2: The hydroxyl group at position 2 is functionalized via nucleophilic substitution with isopropyl bromide or tosylate in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C .
  • Optimization: Yield improvements (92.4–97.0%) are achieved by adjusting catalyst loading (e.g., 1–5 mol%), solvent choice (e.g., THF vs. toluene), and reaction time (6–24 hours). Monitoring via TLC or HPLC ensures reaction completion .

Advanced: How can conflicting spectral data (e.g., NMR or IR) for this compound be resolved during structural elucidation?

Answer:
Contradictions often arise from rotational isomers or solvent-induced shifts. Methodological approaches include:

  • Variable Temperature NMR: Conduct experiments at −40°C to 80°C to identify dynamic equilibria of rotamers, particularly around the isopropoxy group .
  • 2D NMR (HSQC, HMBC): Correlate proton-carbon couplings to confirm connectivity, resolving overlaps in aromatic or ester regions .
  • IR with DFT Calculations: Compare experimental carbonyl (C=O) stretches (~1700 cm⁻¹) with computational models to distinguish ester vs. acid impurities .

Basic: What are the recommended protocols for handling and storing this compound to ensure stability?

Answer:

  • Handling: Use nitrile gloves and safety goggles to avoid skin/eye contact. Work in a fume hood to minimize inhalation of dust .
  • Storage: Keep in amber glass containers under inert gas (N₂/Ar) at −20°C. Desiccate with silica gel to prevent hydrolysis of the ester group .

Advanced: How can researchers design assays to evaluate the bioactivity of this compound in enzyme inhibition studies?

Answer:

  • Target Selection: Prioritize enzymes with known sensitivity to phenolic esters (e.g., tyrosinase, lipoxygenase) based on structural analogs .
  • Kinetic Assays: Use UV-Vis spectroscopy to monitor substrate depletion (e.g., L-DOPA oxidation for tyrosinase) at λ = 475 nm. Calculate IC₅₀ values via dose-response curves (0.1–100 µM) .
  • Control Experiments: Include competitive inhibitors (e.g., kojic acid) and assess time-dependent inactivation to confirm mechanism .

Basic: What analytical techniques are critical for purity assessment of this compound?

Answer:

  • HPLC: Use a C18 column with acetonitrile/water (70:30) mobile phase; monitor at 254 nm. Purity >98% is required for pharmacological studies .
  • Melting Point: Compare observed mp (e.g., 120–122°C) with literature values to detect solvent residues or polymorphs .
  • Elemental Analysis: Validate C, H, O content within ±0.3% of theoretical values .

Advanced: What strategies mitigate byproduct formation during the synthesis of this compound?

Answer:

  • Byproduct Identification: Common impurities include 4-hydroxy-2-isopropoxybenzoic acid (incomplete esterification) and di-isopropoxy derivatives (over-alkylation). Characterize via LC-MS .
  • Mitigation:
    • Use excess methylating agent (1.5 eq.) and molecular sieves to sequester water .
    • Employ phase-transfer catalysis (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .

Basic: How is the solubility profile of this compound determined for formulation studies?

Answer:

  • Solvent Screening: Test solubility in DMSO (≥50 mg/mL), ethanol (10–20 mg/mL), and PBS (pH 7.4, <1 mg/mL) using gravimetric or UV spectrophotometry .
  • LogP Measurement: Determine via shake-flask method (octanol/water partition). Expected logP ~2.5 due to ester and ether groups .

Advanced: What computational methods predict the reactivity of this compound in nucleophilic environments?

Answer:

  • DFT Calculations: Optimize geometry at B3LYP/6-31G(d) level to map electrostatic potential surfaces, identifying electrophilic sites (e.g., ester carbonyl) prone to hydrolysis .
  • MD Simulations: Model solvation in water/DMSO mixtures to predict aggregation behavior and stability over 100-ns trajectories .

Basic: What regulatory guidelines apply to the use of this compound in pharmacological research?

Answer:

  • ICH Guidelines: Follow Q2(R1) for analytical method validation and Q3A(R2) for impurity profiling .
  • Safety Compliance: Adhere to GHS protocols for hazard communication and disposal (e.g., incineration for organic waste) .

Advanced: How can isotopic labeling (e.g., ¹³C, ²H) of this compound aid in metabolic pathway tracing?

Answer:

  • Synthesis: Incorporate ¹³C at the methoxy group via methyl-¹³C iodide in the esterification step .
  • Tracing: Use LC-MS/MS to track ¹³C-labeled metabolites in hepatocyte incubations, identifying oxidation products (e.g., 4-hydroxy-2-isopropoxybenzoic acid) .

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